molecular formula C5H9N3OS B2875765 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine CAS No. 1191998-54-5

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2875765
CAS No.: 1191998-54-5
M. Wt: 159.21
InChI Key: YKWSFCTTYMFLLV-UHFFFAOYSA-N
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Description

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine is a chemical compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as 2’-o-(2-methoxyethyl) antisense oligonucleotides (asos), have been shown to target specific mrna sequences . By binding to these sequences, they can modulate the translation of proteins or eliminate toxic RNA .

Mode of Action

Antisense oligonucleotides work by hybridizing to their target complementary mRNA, which may alter the site of splicing or result in RNA degradation through RNase H activity, thereby modulating the translation of proteins or eliminating toxic RNA .

Biochemical Pathways

Related compounds such as 2’-o-(2-methoxyethyl) antisense oligonucleotides have been shown to impact the amp-activated protein kinase (ampk) signaling pathway . This pathway plays a central role in cellular energy homeostasis .

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (adme) characteristics of a related compound, volanesorsen, have been studied . Volanesorsen is highly bound to plasma proteins and exhibits a multiphasic decline in plasma concentrations, characterized by a relatively fast initial distribution phase and then a much slower terminal elimination phase . The major elimination pathway for Volanesorsen and its metabolites is urinary excretion .

Result of Action

Treatment with volanesorsen, a related compound, leads to a robust decrease in both apoc3 production and triglyceride concentrations .

Action Environment

The suzuki–miyaura (sm) cross-coupling reaction, which is often used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions .

Biochemical Analysis

Biochemical Properties

It is known that 2-methoxyethyl compounds have been used in the modification of oligonucleotides, which are resistant to nuclease metabolism in both plasma and tissue . This suggests that 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine may interact with enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Based on the properties of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have shown stability and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Similar compounds have shown pharmacologic activity in animal models, illustrating their ability to regulate the expression of targeted genes .

Metabolic Pathways

2-methoxyethyl compounds have been involved in various metabolic pathways, including those related to glucose, glutamine, acetate, and lipid metabolism .

Transport and Distribution

Similar compounds have shown that plasma clearance is dominated by distribution to tissues .

Subcellular Localization

Similar compounds have been localized in perinuclear lysosomes and have induced a decrease in mitochondrial activity following irradiation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone, followed by cyclization in the presence of an oxidizing agent. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.

    Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Methoxyethyl)-1,2,4-thiadiazol-5-amine is unique due to the specific combination of the methoxyethyl group and the thiadiazole ring

Properties

IUPAC Name

3-(2-methoxyethyl)-1,2,4-thiadiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3OS/c1-9-3-2-4-7-5(6)10-8-4/h2-3H2,1H3,(H2,6,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKWSFCTTYMFLLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=NSC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-methoxy-propionamidine hydrochloride (4.8 g, 0.035 mol) in methanol (20 mL) at 0° C. under vigorous stirring was added dropwise bromine (1.78 mL, 0.035 mol) and a 5.4M sodium methylate solution in methanol (13 mL, 0.035 mol) simultaneously over 30 min maintaining a slight bromine excess by color. To the resulting nearly colorless suspension was added dropwise a solution of potassium thiocyanate (3.37 g, 0.035 mol) in methanol (20 mL) over 10 min at 0-10° C. The resulting mixture was stirred for 2 h at 0-10° C. and then filtered. The isolated material was washed with methanol and dried which afforded a brown solid which was purified by flash chromatography (300 g silica gel 60, 5% methanol/diethyl ether) and crystallized from diethyl ether/hexanes which afforded 3-(2-methoxy-ethyl)-[1,2,4]thiadiazol-5-ylamine (4.08 g, 74%) as a light yellow solid.
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.78 mL
Type
reactant
Reaction Step Two
Name
sodium methylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
potassium thiocyanate
Quantity
3.37 g
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four

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